molecular formula C34H39F9O3S2 B1603372 Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate CAS No. 241806-75-7

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

Cat. No. B1603372
CAS RN: 241806-75-7
M. Wt: 730.8 g/mol
InChI Key: HWZAQSLOKICOMP-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The linear formula of Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate is [(CH3)3C6H4]3SC4F9SO3 . The molecular weight of this compound is 730.79 .


Physical And Chemical Properties Analysis

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate is a white powder . It has a melting point of 194-197 °C . It is soluble in γ-butyrolactone (~10%), ethyl lactate (~20%), and PGMEA (~3%) .

Scientific Research Applications

[(CH3)3C6H4]3SC4F9SO3 [(\text{CH}_3)_3\text{C}_6\text{H}_4]_3\text{SC}_4\text{F}_9\text{SO}_3 [(CH3​)3​C6​H4​]3​SC4​F9​SO3​

and is known for its role as a cationic photoinitiator and photoacid generator . Below is a comprehensive analysis of its scientific research applications, each discussed in a separate section.

Safety And Hazards

In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used . The combustion of this compound can produce carbon oxides, sulfur oxides, and hydrogen fluoride .

Future Directions

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate has unique properties that make it suitable for various applications, including catalysis, materials science, and organic synthesis. Its use as a cationic photoinitiator suggests potential applications in the field of photopolymerization .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39S.C4HF9O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-21H,1-9H3;(H,14,15,16)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZAQSLOKICOMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39F9O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407819
Record name Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

CAS RN

241806-75-7
Record name Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

48.18 g (0.15 mol) of bis-(4-t-butylphenyl) sulfoxide (prepared from diphenyl sulfide and t-butyl bromide via FeCl3 catalyzed alkylation and subsequent oxidation with 2-chlorobenzoic acid) was dissolved in 400 ml of 4-t-butylbenzene in a 1-liter three-neck round-bottom flask equipped with a stirrer, a thermometer, a dropping funnel, a condenser and a nitrogen inlet. The mixture was cooled to 4° C. with vigorous stirring. A solution of 63.0 g (0.30 mol) of trifluoroacetic anhydride and 45.0 g (0.15 mol) of nonafluorobutane sulfonic acid was added dropwise thereto, while the temperature was maintained under ice cooling. After completion of the addition, the mixture was stirred for 1 hour. The temperature was returned to room temperature, followed by stirring for additional 15 hours. After standing overnight, two separate phases were formed. The upper phase was removed and discarded. The oily bottom phase of approximately 150 ml volume was diluted with 800 ml of diethyl ether, and washed twice with water and a sodium bicarbonate solution. The organic phase was dried over MgSO4. After removal of the solvent, a semicrystalline solid was obtained. The semicrystalline solid was recrystallized from diethyl ether. Thus, 66.1 g (60.2%) of white crystals of tris-(4-t-butylphenyl) sulfonium nonafluorobutane sulfonate (m.p. 198-200° C.) was obtained.
Name
bis-(4-t-butylphenyl) sulfoxide
Quantity
48.18 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Two
Yield
60.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Reactant of Route 2
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Reactant of Route 3
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Reactant of Route 4
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Reactant of Route 5
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Reactant of Route 6
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

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